Dual Orthogonal Functional Handles
N6-Bz-3′-azido-ddA is the only compound among its closest in-class analogs that simultaneously possesses both an N6-benzoyl protecting group and a 3′-azido substituent. Comparator 3′-azido-2′,3′-dideoxyadenosine (AZddA/AZA, CAS 66323-44-2) lacks N6 protection (functional group count: benzoyl = 0), while comparator N6-benzoyl-2′,3′-dideoxyadenosine (N6-Bz-ddA, CAS 77244-86-1) lacks the azido moiety (azido = 0). The target compound uniquely registers both functional handles (benzoyl = 1, azido = 1) in a single 380.37 Da molecular scaffold [1]. This dual architecture is a structural prerequisite for workflows that require protected incorporation into oligonucleotides followed by post-synthetic click functionalization [2].
| Evidence Dimension | Presence of orthogonal functional groups (N6-benzoyl and 3′-azido) per molecule |
|---|---|
| Target Compound Data | N6-benzoyl = 1; 3′-azido = 1 (both functional handles present) |
| Comparator Or Baseline | AZddA (CAS 66323-44-2): benzoyl = 0, azido = 1; N6-Bz-ddA (CAS 77244-86-1): benzoyl = 1, azido = 0; ddA: benzoyl = 0, azido = 0 |
| Quantified Difference | Target is the sole compound with both functional handles present (2 of 2); nearest analogs possess only 1 of 2 required functionalities |
| Conditions | Structural comparison by molecular formula and functional group enumeration |
Why This Matters
Procurement of a single compound supplying both orthogonal reactivities eliminates the need for sequential protection/deprotection steps, reducing synthetic step count and improving overall yield in multi-step oligonucleotide functionalization workflows.
- [1] CD BioGlyco, N6-Bz-3'-Azido-ddA product specification: CAS 869354-89-2, MF C17H16N8O3, MW 380.37, contains both N6-benzoyl and 3′-azido groups. View Source
- [2] Fantoni NZ, El-Sagheer AH, Brown T. A hitchhiker's guide to click-chemistry with nucleic acids. Chem Rev. 2021;121(12):7122-7154. doi:10.1021/acs.chemrev.0c00928. View Source
